molecular formula C16H22BClO2 B13702535 3-Chloro-4-(cyclopropylmethyl)phenylboronic Acid Pinacol Ester

3-Chloro-4-(cyclopropylmethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13702535
M. Wt: 292.6 g/mol
InChI Key: ZOIBOIYOTONKOR-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopropylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-(cyclopropylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using in-line spectroscopic techniques to ensure complete conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclopropylmethyl)phenylboronic acid pinacol ester primarily undergoes:

    Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to the corresponding boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water).

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol).

    Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH), water.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Hydrolysis: Boronic acids and pinacol.

Scientific Research Applications

3-Chloro-4-(cyclopropylmethyl)phenylboronic acid pinacol ester is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The primary mechanism of action for 3-Chloro-4-(cyclopropylmethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester

Uniqueness

3-Chloro-4-(cyclopropylmethyl)phenylboronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyclopropylmethyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes.

Properties

Molecular Formula

C16H22BClO2

Molecular Weight

292.6 g/mol

IUPAC Name

2-[3-chloro-4-(cyclopropylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BClO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-12(14(18)10-13)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

ZOIBOIYOTONKOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC3CC3)Cl

Origin of Product

United States

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